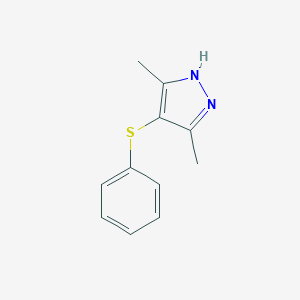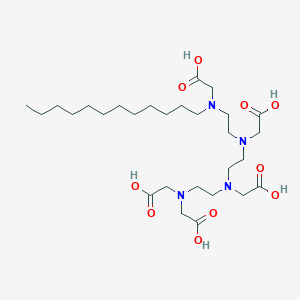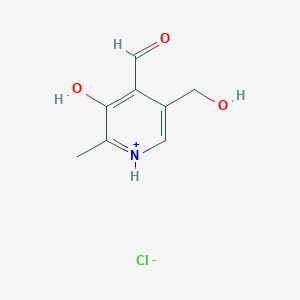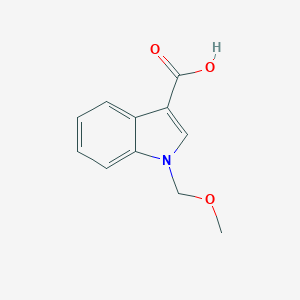![molecular formula C11H8F6N2O3 B144489 3,3,3-Trifluoro-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide CAS No. 131131-33-4](/img/structure/B144489.png)
3,3,3-Trifluoro-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3,3-Trifluoro-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide, also known as AG490, is a synthetic compound that has gained attention in scientific research due to its potential as a therapeutic agent. AG490 is a member of the janus kinase (JAK) inhibitor family and has been shown to have promising results in the inhibition of JAK-STAT signaling pathways, which are involved in the development and progression of various diseases.
Mécanisme D'action
3,3,3-Trifluoro-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide works by inhibiting the JAK-STAT signaling pathway, which is involved in the regulation of cell growth, differentiation, and survival. JAKs are a family of protein tyrosine kinases that are activated by cytokines and growth factors, leading to the activation of downstream STAT transcription factors. By inhibiting JAK activity, 3,3,3-Trifluoro-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide prevents the activation of STAT proteins and downstream signaling pathways, resulting in the inhibition of cell growth and proliferation.
Effets Biochimiques Et Physiologiques
3,3,3-Trifluoro-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell growth, proliferation, and survival. 3,3,3-Trifluoro-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, 3,3,3-Trifluoro-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide has been shown to reduce inflammation and suppress the immune response in autoimmune diseases and inflammatory disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 3,3,3-Trifluoro-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide is its specificity for the JAK-STAT signaling pathway, making it a useful tool for studying the role of this pathway in various diseases. However, one limitation of 3,3,3-Trifluoro-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide is its potential off-target effects, as it may also inhibit other kinases and signaling pathways. Additionally, 3,3,3-Trifluoro-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide may have variable effects depending on the cell type and disease model used in experiments.
Orientations Futures
There are several potential future directions for research on 3,3,3-Trifluoro-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide. One area of interest is the development of more specific JAK inhibitors with fewer off-target effects. Another area of interest is the combination of 3,3,3-Trifluoro-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide with other therapeutic agents to enhance its efficacy and reduce potential side effects. Additionally, further research is needed to fully understand the mechanisms of action of 3,3,3-Trifluoro-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide and its potential applications in various diseases.
Méthodes De Synthèse
The synthesis of 3,3,3-Trifluoro-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide involves a series of chemical reactions, starting with the reaction of 4-nitro-3-(trifluoromethyl)benzaldehyde with 2,2,3,3-tetrafluoropropanol in the presence of a base catalyst. The resulting intermediate is then reacted with methylmagnesium bromide to form the final product, 3,3,3-Trifluoro-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide.
Applications De Recherche Scientifique
3,3,3-Trifluoro-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune diseases, and inflammatory disorders. In cancer research, 3,3,3-Trifluoro-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide has been shown to inhibit the growth and proliferation of cancer cells, particularly in leukemia and breast cancer. In autoimmune diseases, 3,3,3-Trifluoro-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide has been shown to suppress the immune response and reduce inflammation. In inflammatory disorders, 3,3,3-Trifluoro-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide has been shown to inhibit the production of pro-inflammatory cytokines.
Propriétés
Numéro CAS |
131131-33-4 |
|---|---|
Nom du produit |
3,3,3-Trifluoro-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide |
Formule moléculaire |
C11H8F6N2O3 |
Poids moléculaire |
330.18 g/mol |
Nom IUPAC |
3,3,3-trifluoro-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide |
InChI |
InChI=1S/C11H8F6N2O3/c1-5(10(12,13)14)9(20)18-6-2-3-8(19(21)22)7(4-6)11(15,16)17/h2-5H,1H3,(H,18,20) |
Clé InChI |
UFAVNMXPBBUQAE-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NC1=CC(=C(C=C1)[N+](=O)[O-])C(F)(F)F)C(F)(F)F |
SMILES canonique |
CC(C(=O)NC1=CC(=C(C=C1)[N+](=O)[O-])C(F)(F)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[4-(2,5-Dioxopyrrolidin-1-yl)oxycarbonyl-2,6-dimethylphenyl] acridine-9-carboxylate](/img/structure/B144406.png)
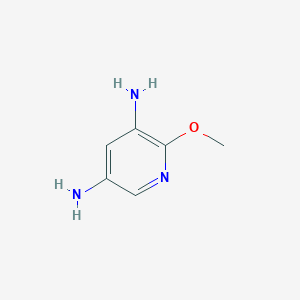
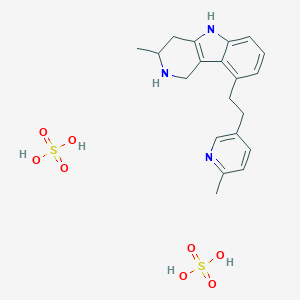
![(2R,12bS)-2-ethyl-1,2,6,7,12,12b-hexahydroindolo[2,3-a]quinolizine-3-carbaldehyde](/img/structure/B144411.png)
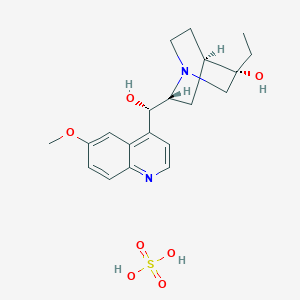
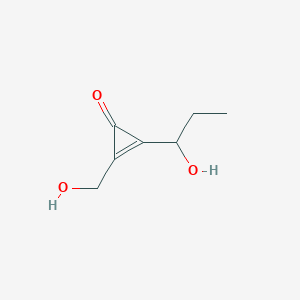


![(E)-3-(3,4-dihydroxyphenyl)-N-[(3,4-dimethoxyphenyl)methyl]prop-2-enamide](/img/structure/B144427.png)

